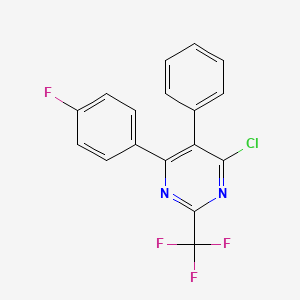
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocyclic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of chloro, fluorophenyl, phenyl, and trifluoromethyl groups attached to the pyrimidine ring, making it a highly substituted and potentially bioactive molecule.
准备方法
合成路线和反应条件
4-氯-6-(4-氟苯基)-5-苯基-2-(三氟甲基)嘧啶的合成通常涉及从易得的前体开始的多步反应。 一种常见的方法是将 4,4,4-三氟甲基乙酰乙酸酯与硫脲在氢氧化钾存在下于乙醇中于 80℃反应 3 小时 。该反应形成中间体化合物,然后与适当的试剂进一步反应以引入氯、氟苯基和苯基基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、反应条件的高通量筛选以及使用催化剂以提高产率并减少反应时间。工业生产方法的具体细节通常是专有的,并且可能因制造商而异。
化学反应分析
反应类型
4-氯-6-(4-氟苯基)-5-苯基-2-(三氟甲基)嘧啶可以进行各种化学反应,包括:
取代反应: 在适当的条件下,氯基团可以被其他亲核试剂取代。
氧化和还原: 该化合物可以进行氧化和还原反应,尽管由于三氟甲基基团的稳定性,这些反应不太常见。
偶联反应: 苯基和氟苯基基团可以参与偶联反应形成更复杂的分子。
常用试剂和条件
这些反应中常用的试剂包括:
亲核试剂: 如胺和硫醇用于取代反应。
氧化剂: 如高锰酸钾用于氧化反应。
催化剂: 如钯催化剂用于偶联反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氯基团用胺取代可以形成氨基取代的嘧啶衍生物,而偶联反应可以形成联芳基化合物。
科学研究应用
4-氯-6-(4-氟苯基)-5-苯基-2-(三氟甲基)嘧啶在科学研究中有多种应用,包括:
化学: 用作合成更复杂的有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗肿瘤和抗菌活性.
工业: 用于开发新材料并作为合成农用化学品和药物的前体。
作用机制
4-氯-6-(4-氟苯基)-5-苯基-2-(三氟甲基)嘧啶的作用机制涉及它与生物系统中特定分子靶标的相互作用。 例如,它已被证明可以与表皮生长因子受体 (EGFR) 的活性位点结合,抑制其活性并导致肿瘤细胞增殖的抑制 。该化合物还可以通过非共价相互作用(包括氢键和疏水相互作用)与其他分子靶标(如酶和受体)相互作用。
相似化合物的比较
类似化合物
罗替尼布: 一种抗肿瘤药物,也含有嘧啶环,用作 EGFR 抑制剂.
奥希替尼: 另一种具有嘧啶骨架的 EGFR 抑制剂,用于治疗非小细胞肺癌.
索拉非尼: 一种具有嘧啶核心结构的激酶抑制剂,用于治疗肝癌和肾癌.
独特之处
4-氯-6-(4-氟苯基)-5-苯基-2-(三氟甲基)嘧啶的独特之处在于其特定的取代模式,赋予其独特的化学和生物学特性。 三氟甲基基团的存在增强了其代谢稳定性和亲脂性,使其成为药物开发的有希望的候选者 .
属性
CAS 编号 |
651315-72-9 |
|---|---|
分子式 |
C17H9ClF4N2 |
分子量 |
352.7 g/mol |
IUPAC 名称 |
4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H |
InChI 键 |
NKRAVUZIIHBKDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)



![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)









